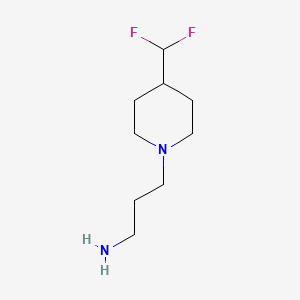

3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine

Overview

Description

3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine (DFMPPA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. This compound has been found to have a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer and other diseases. DFMPPA has a unique molecular structure that makes it an interesting target for further research.

Scientific Research Applications

GPR119 Agonist for Diabetes Management

A study by Kubo et al. (2021) focused on the optimization of a novel series of GPR119 agonists involving modifications to piperidine derivatives. The research aimed to enhance GPR119 agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile for better therapeutic outcomes in diabetes management. The introduction of N-trifluoromethyl groups significantly enhanced agonist activity and metabolic stability, showing promising effects in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models (Kubo et al., 2021).

Chemical Activation and Maillard Reaction Products

Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde, focusing on the formation of lysine-specific Maillard reaction products. This study highlighted the role of piperidine derivatives in the Maillard reaction, a process relevant to food chemistry and the understanding of flavor and color formation in cooked foods. The research provides insights into the reactivity of piperidine in glucose/lysine model systems, contributing to the broader understanding of food chemistry and nutritional science (Nikolov & Yaylayan, 2010).

Synthesis and Application in LDL Receptor Upregulation

Ito et al. (2002) reported a practical synthesis method for a compound aiming to upregulate the low-density lipoprotein (LDL) receptor. The research showcased the synthesis of 1-(3-phenylpropane-1-yl)piperidin-4-amine derivatives as a potential therapeutic approach for managing cholesterol levels. This study underscores the importance of piperidine derivatives in developing medications targeting cholesterol and cardiovascular diseases (Ito et al., 2002).

Antimicrobial Applications

Vinaya et al. (2009) synthesized and evaluated the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. The study highlighted the potential of these compounds in addressing agricultural challenges by providing a chemical defense mechanism against bacterial and fungal pathogens, emphasizing the role of piperidine derivatives in agricultural science and plant protection (Vinaya et al., 2009).

Antileukemic Activity

Research by Vinaya et al. (2011) on the synthesis of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed compounds with significant antileukemic activity. The study showcased the potential therapeutic applications of these derivatives in treating leukemia, indicating the relevance of piperidine derivatives in oncology and cancer research (Vinaya et al., 2011).

properties

IUPAC Name |

3-[4-(difluoromethyl)piperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2/c10-9(11)8-2-6-13(7-3-8)5-1-4-12/h8-9H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADVDNHZTRLCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)

![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)